[4-(Difluoromethyl)pyridin-2-yl]methanol
Description
[4-(Difluoromethyl)pyridin-2-yl]methanol is a pyridine derivative characterized by a difluoromethyl group at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position of the pyridine ring. Its molecular formula is C7H7F2NO, with a molar mass of 159.13 g/mol and a CAS registry number of 1805193-11-6 . Key physical properties include a predicted density of 1.278 g/cm³, boiling point of 254.9°C, and pKa of 13.25, reflecting the weak acidity of its hydroxyl group . The difluoromethyl (-CF2H) substituent is a strong electron-withdrawing group, influencing the compound’s electronic distribution and reactivity. This structural motif is of interest in medicinal chemistry due to fluorine’s ability to enhance bioavailability and metabolic stability .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
[4-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-3,7,11H,4H2 |
InChI Key |
CWQSGIYMQXFNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)pyridin-2-yl]methanol typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 2-chloromethylpyridine with difluoromethylating reagents under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield [4-(Difluoromethyl)pyridin-2-yl]aldehyde or [4-(Difluoromethyl)pyridin-2-yl]carboxylic acid .
Scientific Research Applications
[4-(Difluoromethyl)pyridin-2-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Physical Properties
The table below compares [4-(Difluoromethyl)pyridin-2-yl]methanol with analogous pyridine-based compounds, highlighting substituent effects on molecular weight, polarity, and predicted properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Predicted pKa | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| This compound | 1805193-11-6 | C7H7F2NO | 159.13 | -CH2OH, -CF2H at position 4 | 13.25 | 254.9 |
| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | 1806802-85-6 | C7H5Cl2F2NO | 228.02 | -CH2OH, -CF2H, -Cl at 4 and 6 | N/A | N/A |
| (2-(Trifluoromethyl)pyridin-4-yl)methanol | 131747-61-0 | C7H6F3NO | 177.12 | -CH2OH, -CF3 at position 2 | N/A | N/A |
| (4-Methoxypyridin-2-yl)methanol | 16665-38-6 | C7H9NO2 | 139.15 | -CH2OH, -OCH3 at position 4 | N/A | N/A |
| (5-(Trifluoromethyl)pyridin-2-yl)methanol | 31181-84-7 | C7H6F3NO | 177.12 | -CH2OH, -CF3 at position 5 | N/A | N/A |
Key Observations:
- Chlorine Substituents: The dichloro derivative (1806802-85-6) has a higher molecular weight due to chlorine atoms, likely reducing solubility in polar solvents . Methoxy Group: The methoxy (-OCH3) substituent (16665-38-6) introduces polarity, enhancing solubility in aqueous media compared to fluorinated analogs .
- Synthetic Relevance: Fluorinated pyridines, including this compound, are often synthesized via nucleophilic fluorination or cross-coupling reactions. For example, the dichloro-difluoro analog (1806802-85-6) may involve chlorination and fluorination steps , while trifluoromethyl derivatives (131747-61-0) might use trifluoromethylation reagents like TMSCF3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
